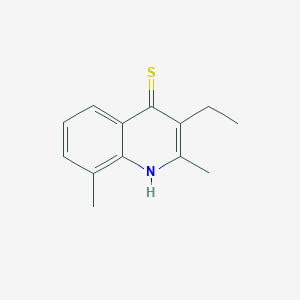

3-Ethyl-2,8-dimethylquinoline-4(1H)-thione

Description

The study of heterocyclic compounds is a pivotal area of chemical research, consistently yielding molecules with novel properties and functions. Within this domain, nitrogen-containing heterocycles, particularly quinoline (B57606) derivatives, have garnered substantial attention. researchgate.net 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione represents a specific iteration of this versatile scaffold, featuring a strategic combination of substituents that are expected to modulate its chemical behavior.

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental structure in organic chemistry. vedantu.com When a thione group (C=S) is introduced at the 4-position, the resulting quinoline-4(1H)-thione scaffold exhibits a unique set of properties. These scaffolds are isomeric with quinoline-2(1H)-thiones and are known for their potential as synthons in creating more complex heterocyclic systems. sapub.orgmdpi.com The presence of the thione group, in tautomeric equilibrium with the corresponding thiol, offers reactive sites for various chemical transformations. mdpi.com

The synthesis of quinoline-4(1H)-thiones can be achieved through several methods, often involving the thionation of the corresponding quinolin-4(1H)-one. This transformation can be accomplished using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.netmdpi.com Another approach involves the reaction of a suitable precursor, such as a 4-chloroquinoline (B167314) derivative, with a sulfur source like thiourea (B124793). mdpi.com These synthetic strategies allow for the introduction of various substituents onto the quinoline core, enabling the fine-tuning of the molecule's properties.

Table 1: General Properties of Quinoline Scaffolds

| Property | Description |

|---|---|

| Structure | Bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. vedantu.com |

| Chemical Formula | C₉H₇N wikipedia.org |

| Nature | Typically a weak base due to the lone pair of electrons on the nitrogen atom. vedantu.com |

| Reactivity | Undergoes both electrophilic and nucleophilic substitution reactions. uop.edu.pk |

| Solubility | Generally sparingly soluble in water but soluble in many organic solvents. wikipedia.org |

The functionalization of the quinoline nucleus at various positions is a key strategy for developing derivatives with tailored properties. researchgate.net Modifications to the quinoline scaffold can significantly influence its electronic distribution, steric profile, and reactivity, thereby impacting its potential applications. nih.gov For instance, the introduction of alkyl groups, such as methyl and ethyl, can alter the lipophilicity and solubility of the compound. biointerfaceresearch.com

The specific placement of substituents is crucial. In the case of this compound, the ethyl group at the 3-position and the methyl groups at the 2- and 8-positions are anticipated to impart distinct characteristics. The substitution pattern can influence the molecule's interaction with other chemical species and its performance in various chemical reactions. Research on related substituted quinolines has demonstrated that such modifications can lead to a wide array of chemical behaviors. nih.govresearchgate.net

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the general objectives for studying such a compound can be inferred from the broader field of quinoline chemistry. A primary objective would be the development of efficient and scalable synthetic routes to this specific molecule. This would involve exploring various condensation and cyclization strategies to construct the substituted quinoline framework and subsequent thionation.

A comprehensive characterization of its physicochemical properties would be another key research area. This would include detailed spectroscopic analysis (NMR, IR, MS) to confirm its structure and investigation of its tautomeric equilibrium. mdpi.com Furthermore, exploring the reactivity of the thione group and the potential for this compound to act as a building block in the synthesis of more complex heterocyclic systems would be a significant research direction. tandfonline.com

Table 2: Potential Research Focus for this compound

| Research Area | Potential Objectives |

|---|---|

| Synthesis | Development of regioselective and high-yield synthetic pathways. |

| Structural Analysis | Elucidation of the precise molecular structure and investigation of tautomerism. |

| Reactivity Studies | Exploration of the chemical transformations involving the thione functional group. |

| Material Science | Investigation of its potential as a ligand for metal complexes or as a component in functional materials. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

3-ethyl-2,8-dimethyl-1H-quinoline-4-thione |

InChI |

InChI=1S/C13H15NS/c1-4-10-9(3)14-12-8(2)6-5-7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |

InChI Key |

DQKLACQSFYFTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=C(C=CC=C2C1=S)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 3 Ethyl 2,8 Dimethylquinoline 4 1h Thione

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the compound's structure, revealing key details about its geometry, conformation, and the interactions that govern its solid-state packing.

Molecular Geometry and Bond Parameters

This subsection would have presented a detailed analysis of the internal geometry of the 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione molecule. The analysis would have included tables of experimentally determined bond lengths and bond angles between the constituent atoms (carbon, hydrogen, nitrogen, and sulfur). This data is crucial for understanding the electronic environment and hybridization of each atom. For instance, the C=S double bond length and the bond lengths within the quinoline (B57606) ring system would be of particular interest, providing insight into the degree of aromaticity and electron delocalization. Torsion angles would also be discussed to describe the conformation of the ethyl and methyl substituents relative to the quinoline core.

Without experimental data, a table of expected bond parameters cannot be accurately generated.

Crystal Packing and Intermolecular Interactions

The arrangement of individual molecules within the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular forces. This section would have described how molecules of this compound arrange themselves in the solid state. Key interactions, such as hydrogen bonds (e.g., N-H···S), π-π stacking between the aromatic quinoline rings, and van der Waals forces, would have been identified and their geometric parameters (distances and angles) tabulated. Understanding these interactions is fundamental to explaining the physical properties of the compound, such as its melting point, solubility, and polymorphism.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This section would have presented a detailed Hirshfeld analysis based on the crystal structure data. The analysis involves mapping properties such as dnorm (normalized contact distance) onto the molecular surface to highlight regions of close intermolecular contact. The bright red spots on a dnorm map typically indicate hydrogen bonding interactions.

Theoretical and Computational Investigations of 3 Ethyl 2,8 Dimethylquinoline 4 1h Thione

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the atomic and electronic levels. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for the computational study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. kuleuven.benih.gov DFT calculations are employed to optimize molecular geometries, determine electronic properties, and predict spectroscopic characteristics. For quinoline systems, various functionals such as B3LYP and PBE0 are often used in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. nih.gov

In the context of 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione, DFT would be instrumental in understanding the influence of the ethyl and dimethyl substituents on the quinoline core. These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is crucial for calculating the energies of different tautomeric forms and the transition states connecting them, which is essential for studying the thione-thiol equilibrium. researchgate.net

Hypothetical DFT-calculated geometric parameters for the thione and thiol tautomers are presented in the table below. These values are based on trends observed in similar heterocyclic thione systems.

| Parameter | Thione Form (C-S) | Thiol Form (C=S) |

| C4-S Bond Length (Å) | 1.65 | 1.78 |

| C3-C4 Bond Length (Å) | 1.45 | 1.38 |

| N1-C2 Bond Length (Å) | 1.38 | 1.35 |

| S-H Bond Length (Å) | - | 1.34 |

| C4-N1-C8a Angle (°) | 120.5 | 122.0 |

| This table is interactive. Click on the headers to sort the data. |

Beyond DFT, other computational methods contribute to understanding the electronic structure of quinoline derivatives. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations, often used for benchmarking results from other methods. wikipedia.org While computationally more demanding, they can offer more accurate descriptions of electron correlation effects.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative. These methods are useful for preliminary studies of large molecules or for screening a large number of derivatives. For quinoline-4(1H)-ones, a related class of compounds, both ab initio and semi-empirical methods have been used to study their tautomerism. wikipedia.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding a molecule's reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For substituted quinolines, the nature and position of substituents significantly influence the energies and distributions of the HOMO and LUMO. nih.gov In this compound, the electron-donating alkyl groups are expected to raise the energy of the HOMO, while the thione group will influence the LUMO. The HOMO is likely to be distributed over the quinoline ring and the sulfur atom, while the LUMO may be localized more on the heterocyclic ring.

The following table presents hypothetical FMO analysis data for the thione tautomer, derived from general trends in quinoline derivatives.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the quinoline ring and sulfur atom |

| LUMO | -2.1 | Primarily localized on the pyrimidine (B1678525) part of the quinoline ring |

| HOMO-LUMO Gap | 3.7 | Indicates moderate chemical stability |

| This table is interactive. Click on the headers to sort the data. |

Tautomeric Equilibrium Studies of the Thione-Thiol Forms

Quinoline-4(1H)-thiones can exist in a tautomeric equilibrium with their corresponding quinoline-4-thiols. The position of this equilibrium is highly dependent on the molecular environment, including the phase (gas, solution, or solid) and the nature of the solvent.

In the gas phase, intramolecular factors are the primary determinants of tautomeric stability. Theoretical calculations on related systems, such as thioformic acid, have shown that the relative stability of thione and thiol forms can be accurately predicted. kuleuven.be For many heterocyclic thiones, the thione form is often found to be more stable in the gas phase due to the greater strength of the C=O double bond compared to the C=S double bond, a trend that is expected to be analogous in thiones. However, specific substitution patterns can alter this preference.

The presence of a solvent can significantly shift the tautomeric equilibrium. kuleuven.be Polar solvents can stabilize one tautomer over the other through specific interactions like hydrogen bonding. For instance, in polar protic solvents, the thiol form might be favored due to hydrogen bonding with the solvent molecules. Conversely, in nonpolar solvents, the equilibrium may more closely resemble the gas phase. In the solid state, crystal packing forces play a crucial role, and often one tautomer is exclusively present. Studies on related quinolin-4(1H)-ones have shown a preference for the keto form in both solution and solid states. wikipedia.org It is plausible that this compound would similarly favor the thione form in the solid state.

Lack of Available Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature detailing the theoretical and computational investigations of This compound as specified in the requested outline.

Searches for conformational analysis, energy landscapes, ligand-target binding affinity studies, and intermolecular hydrogen bonding network simulations for this specific compound did not yield any relevant research findings. Consequently, the generation of a scientifically accurate and informative article that strictly adheres to the provided structure is not possible.

The creation of content for the specified sections and subsections would require non-existent data, leading to speculation and a departure from the factual basis mandated for the task. Therefore, in the interest of maintaining scientific accuracy and adhering to the core instructions, the article on "" cannot be produced at this time.

Reactivity and Chemical Transformations of 3 Ethyl 2,8 Dimethylquinoline 4 1h Thione

Reactions at the Thione Functionality

The thione group (C=S) is the most prominent functional group for a variety of chemical transformations due to its nucleophilicity, its ability to be alkylated, and its capacity to act as a sulfur donor.

Nucleophilic Substitution Reactions (e.g., Azidation, Hydrazination)

While the thione itself is not directly susceptible to nucleophilic substitution, it can be readily converted into a better leaving group, such as a thioether, to facilitate such reactions at the C4 position. For instance, S-alkylation of the thione would generate a thioether salt, which can then undergo nucleophilic displacement.

Although direct experimental data for 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione is not available, studies on analogous chloro-quinoline thiones demonstrate the feasibility of these transformations. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-thione with sodium azide (B81097) has been shown to furnish the corresponding 4-azido derivative. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 4-hydrazino-quinolinethione. These reactions underscore the potential of the quinoline-4(1H)-thione scaffold to be a precursor for various 4-substituted quinoline (B57606) derivatives.

A plausible reaction sequence for the azidation and hydrazination of this compound would first involve its conversion to the corresponding 4-chloroquinoline (B167314). This can be achieved through treatment with an appropriate chlorinating agent. The resulting 4-chloro-3-ethyl-2,8-dimethylquinoline could then react with nucleophiles like sodium azide or hydrazine to yield the desired products.

Table 1: Examples of Nucleophilic Substitution on Quinoline-Thione Analogs

| Starting Material | Reagent | Product |

| 4-chloro-8-methylquinolin-2(1H)-thione | Sodium azide | 4-azido-8-methylquinolin-2(1H)-thione |

| 4-chloro-8-methylquinolin-2(1H)-thione | Hydrazine hydrate | 4-hydrazino-8-methylquinoline-2(1H)-thione |

Role as a Sulfur Donor in Organic Synthesis

Heterocyclic thiones are valuable reagents in organic synthesis, capable of acting as sulfur transfer agents to introduce sulfur into other molecules. This reactivity stems from the relatively weak C=S double bond compared to a C=O bond. While specific examples for this compound are not documented, the general reactivity of thiones suggests its potential in this role. For instance, thiones can be used in the synthesis of S-heterocycles. organic-chemistry.org The reaction of a thione with a suitable substrate can lead to the formation of a new sulfur-containing ring system, with the thione providing the necessary sulfur atom. nih.gov

Furthermore, the desulfurization of thiones is a known transformation, often achieved using reagents like Raney nickel. While this is a removal of sulfur, the underlying principle of sulfur transfer is evident. In a synthetic context, the thione could potentially transfer its sulfur atom to an acceptor molecule in a metathetic fashion. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system exhibits a dual reactivity towards aromatic substitution. The benzene (B151609) ring is generally more susceptible to electrophilic attack, while the pyridine (B92270) ring is more prone to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom.

Electrophilic Aromatic Substitution: Electrophilic substitution on the quinoline nucleus, such as nitration or halogenation, typically occurs on the benzene ring at positions C5 and C8. The pyridine ring is deactivated towards electrophiles. The presence of the electron-donating methyl group at C8 in this compound would further activate the benzene ring, although it also presents steric hindrance at the C8 position. Therefore, electrophilic attack would likely be directed to the C5 position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the quinoline ring is favored at the C2 and C4 positions. In the case of this compound, the C4 position is already substituted with the thione group. However, as mentioned in section 5.1.1, conversion of the thione to a suitable leaving group would render the C4 position highly susceptible to nucleophilic attack. The presence of substituents on the quinoline ring can influence the regioselectivity of these reactions. researchgate.net

Cycloaddition Reactions Involving the Quinoline-4(1H)-thione Moiety

The quinoline-4(1H)-thione system contains several functionalities that could potentially participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

Diels-Alder Reactions: The quinoline ring itself can act as a diene or a dienophile in Diels-Alder reactions, although this often requires specific activation. wikipedia.orgwikipedia.orgresearchgate.net More relevant to the thione functionality, the C=S double bond can act as a dienophile in hetero-Diels-Alder reactions. rsc.orgnih.gov For example, it could react with a conjugated diene to form a six-membered sulfur-containing heterocycle. Alternatively, the enethiol tautomer of the quinoline-4(1H)-thione could potentially act as a diene.

1,3-Dipolar Cycloadditions: The thione group is known to be an excellent dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgnsc.ruwebflow.comaut.ac.nz It can react with a variety of 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides to form five-membered heterocyclic rings. researchgate.net For instance, the reaction with a nitrile oxide would yield a thiadiazole derivative. Furthermore, it is conceivable that the quinoline-4(1H)-thione could be a precursor to a thiocarbonyl ylide, a 1,3-dipole, which could then undergo cycloaddition with a suitable dipolarophile. researchgate.net

Oxidation and Reduction Pathways of Thione Systems

The thione functionality and the quinoline ring are both susceptible to oxidation and reduction under various conditions.

Oxidation: The sulfur atom of the thione group can be oxidized to different oxidation states. Mild oxidation, for example with peroxy acids, can lead to the formation of a sulfine (B13751562) (a C=S=O group). organic-chemistry.org Further oxidation can yield a sulfene (B1252967) (a C=SO2 group), which is a highly reactive intermediate. Oxidation of heterocyclic thiones can also lead to the formation of the corresponding oxo-analogue (ketone). cdnsciencepub.com For instance, oxidation of some 1,3-dithiole-2-thiones with peracetic acid has been reported to yield the corresponding ketone. cdnsciencepub.com Dimerization through disulfide bond formation upon oxidation is also a common reaction for related thiol compounds.

Reduction: The quinoline ring can be reduced to a 1,2,3,4-tetrahydroquinoline. researchgate.netnih.govorganic-chemistry.orgwikipedia.orgumich.edu This is a common transformation and can be achieved using various reducing agents, including catalytic hydrogenation or the use of hydrosilanes. researchgate.netumich.edu The thione group can also be reduced. Depending on the reaction conditions, this can lead to the corresponding thiol or complete desulfurization to the alkane.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent (Example) | Potential Product |

| Oxidation | m-CPBA | 3-Ethyl-2,8-dimethylquinoline-4(1H)-one (oxo-analogue) |

| Oxidation | H2O2 | 3-Ethyl-2,8-dimethylquinoline-4-sulfine |

| Reduction | NaBH4, H+ | 3-Ethyl-2,8-dimethyl-1,2,3,4-tetrahydroquinoline-4-thiol |

| Reduction | Raney Nickel | 3-Ethyl-2,8-dimethyl-1,2,3,4-tetrahydroquinoline |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H2) | 3-Ethyl-2,8-dimethyl-1,2,3,4-tetrahydroquinoline |

Functionalization for Ligand Design and Metal Complexation

Heterocyclic compounds containing both nitrogen and sulfur atoms, such as quinoline-thiones, are excellent candidates for the design of multidentate ligands for metal complexation. aut.ac.nzresearchgate.netias.ac.inresearchgate.net The nitrogen atom of the quinoline ring and the sulfur atom of the thione group can act as donor atoms to coordinate with a metal center.

The this compound scaffold can be further functionalized to create more complex ligand systems. For example, introduction of additional donor groups at various positions on the quinoline ring can increase the denticity of the ligand. The synthesis of such multidentate ligands often involves the strategic functionalization of the heterocyclic core. ias.ac.in The resulting metal complexes can have interesting catalytic, magnetic, or photophysical properties. The steric and electronic properties of the ligand, influenced by the ethyl and methyl substituents, would play a crucial role in determining the geometry and stability of the resulting metal complexes. aut.ac.nz

Applications of 3 Ethyl 2,8 Dimethylquinoline 4 1h Thione in Advanced Materials and Chemical Probes

Utilization in Organic Synthesis as Key Intermediates and Building Blocks

Heterocyclic compounds, including quinoline (B57606) derivatives, are fundamental in the development of new therapeutic agents and functional materials. researchgate.net The specific compound, 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione, serves as a valuable intermediate in organic synthesis. Its reactive thione group and functionalizable quinoline core allow for a variety of chemical transformations, making it a key building block for more complex molecules.

The synthesis of quinoline-2-thiones has been achieved with high regioselectivity through the deoxygenative C-H functionalization of quinoline-N-oxides using thiourea (B124793). nih.gov This method provides a general pathway to access diverse quinoline-thiones with various functional groups. nih.gov Such synthetic strategies highlight the accessibility of quinoline-thione scaffolds for further chemical elaboration.

The reactivity of the thione group allows for various transformations. For instance, it can undergo S-alkylation reactions, and the resulting derivatives can be used in cyclization reactions to form new heterocyclic systems. The presence of the ethyl and dimethyl groups on the quinoline ring of this compound can influence its solubility and reactivity in these synthetic transformations. The development of multicomponent reactions (MCRs) has also provided efficient routes to diverse quinoline scaffolds, showcasing high atom economy and the ability to introduce structural diversity. nih.gov

| Reaction Type | Reagents | Product Type | Significance |

| Deoxygenative C-H/C-S Functionalization | Quinoline N-Oxides, Thiourea | Quinoline-2-thiones | Provides general access to diverse quinoline-thiones. nih.gov |

| Multicomponent Reactions (MCRs) | Various starting materials | Diverse quinoline scaffolds | High atom economy and structural diversity. nih.gov |

| S-Alkylation and Cyclization | Alkyl halides, Cyclizing agents | Fused heterocyclic systems | Construction of complex molecular architectures. |

Contribution to Materials Science Applications

The unique electronic and structural features of quinoline derivatives make them attractive candidates for applications in materials science, including the development of conducting polymers and luminescent materials. researchgate.net

Intrinsically conducting polymers (ICPs) are organic polymers that can conduct electricity, with properties that can be metallic or semiconducting. wikipedia.org The key feature of these polymers is the presence of delocalized π-electrons along the polymer backbone, often in the form of conjugated double bonds. youtube.com Common examples of conducting polymers include polyacetylene, polypyrrole, and polyaniline. wikipedia.orgyoutube.com

While there is no specific research available on the use of this compound as a precursor for conducting polymers, the general principles of conducting polymer design suggest potential avenues for exploration. The aromatic quinoline ring system could, in principle, be incorporated into a polymer backbone to facilitate π-electron delocalization. The thione group could also play a role in polymerization or in modifying the electronic properties of the resulting polymer. The conductivity of such polymers can be enhanced through a process called doping, which involves introducing charged molecules to create charge carriers (holes or electrons) that can move along the polymer chain. youtube.comyoutube.com

Quinoline-based materials have garnered significant interest for their applications in organic light-emitting diodes (OLEDs) due to their favorable stability and luminescent properties. researchgate.net The luminescence of quinoline derivatives often falls within the blue region of the spectrum, a desirable characteristic for the development of full-color displays and other photonic applications. researchgate.net

Transition metal complexes incorporating quinoline-based ligands are particularly promising for use in OLEDs. dur.ac.uk The use of heavy transition metals can promote phosphorescent emission, which allows for the harvesting of both singlet and triplet excitons, leading to a theoretical quantum efficiency of up to 100%. dur.ac.uk For instance, iridium(III) and platinum(II) complexes with terdentate quinoline-based ligands have been shown to be luminescent at room temperature, emitting light in the yellow-to-red region of the visible spectrum. dur.ac.uk

Ligand Properties in Coordination Chemistry

The presence of both a nitrogen atom in the quinoline ring and a sulfur atom in the thione group makes this compound a potentially versatile ligand in coordination chemistry.

Quinoline derivatives are known to form stable complexes with a variety of transition metals. dur.ac.ukbohrium.com The coordination can occur through the nitrogen atom of the quinoline ring, and in the case of this compound, the sulfur atom of the thione group provides an additional coordination site, allowing it to act as a bidentate ligand.

Studies on related heterocyclic thione ligands have shown that they can coordinate to metal ions through both the sulfur and a ring nitrogen atom. For example, in complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination occurs through the sulfur and an exocyclic amine group. In the case of quinoline-2(1H)-thione, it has been shown to form a charge-transfer complex with iodine. The coordination of Schiff bases derived from quinoline-3-carbohydrazide (B3054276) has been found to occur through the azomethine nitrogen and a carbonyl oxygen. wikipedia.org

The table below summarizes findings from studies on related quinoline and thione-containing ligands with transition metals.

| Ligand Type | Metal Ions | Coordination Sites | Resulting Geometry |

| Terdentate Quinoline-based Ligands | Iridium(III), Platinum(II) | N^C^N or N^N^N | Octahedral/Square Planar dur.ac.uk |

| 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methyl)thiosemicarbazide | Co(II), Ni(II), Cu(II) | N,N,S-donor sites | Distorted Octahedral bohrium.com |

| 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Sulfur atom of the triazole ring | Varies |

| Quinoline-3-carbohydrazide Schiff bases | Cu(II), Ni(II), Co(II), Cd(II), Cr(III), Fe(III) | Azomethine nitrogen and carbonyl oxygen | Octahedral wikipedia.org |

| 8-hydroxyquinolinate | Vanadium(IV), Vanadium(V) | N, O-donor sites | Not specified |

The geometry and electronic properties of the quinoline-thione scaffold play a crucial role in determining the coordination modes and the properties of the resulting metal complexes. The ability of this compound to act as a bidentate N,S-donor ligand allows for the formation of stable chelate rings with metal ions.

The specific arrangement of the nitrogen and sulfur atoms can lead to the formation of five- or six-membered chelate rings, which can influence the stability and reactivity of the complex. The steric bulk of the ethyl and dimethyl substituents on the quinoline ring can also affect the coordination geometry and the accessibility of the metal center. In some cases, the quinoline ligand can adopt a terdentate coordination mode, leading to highly stable complexes with specific geometries, such as octahedral or square pyramidal. dur.ac.uk The coordination of the metal ion can, in turn, influence the photophysical properties of the ligand, leading to changes in fluorescence or the induction of phosphorescence.

Design of Chemical Probes for Specific Molecular Recognition

The unique structural features of this compound, particularly the presence of the thione group and the extended aromatic system, make it an intriguing candidate for the design of chemical probes. These probes can be engineered for the specific recognition of various analytes, including sulfur-containing species and biologically important macromolecules like protein kinases.

The thione group (C=S) within the quinoline scaffold is a key functional group for the development of fluorescent probes for sulfur-containing compounds. Research on related quinoline-2-thione derivatives has demonstrated their utility as fluorescent probes for the selective and sensitive detection of molecules like sulfur mustard. tsijournals.com In the presence of a base, the thione can deprotonate to form a thiophenol anion, which can then react with electrophilic sulfur compounds. This reaction often leads to the formation of a highly fluorescent quinoline-2-thioether, resulting in a "turn-on" fluorescence response. tsijournals.com This mechanism suggests that this compound could potentially be employed in a similar fashion for the detection of various reactive sulfur species. The substitution pattern on the quinoline ring, including the ethyl and dimethyl groups, can influence the photophysical properties and the reactivity of the thione group, allowing for the fine-tuning of the probe's sensitivity and selectivity.

| Probe Type | Target Analyte | Sensing Mechanism | Potential Advantage of this compound |

| Fluorescent "Turn-On" | Reactive Sulfur Species | Reaction with the thione group leading to a highly fluorescent product. | Alkyl substituents may enhance solubility and modulate electronic properties for improved performance. |

The quinoline core is a well-established pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy. asianpubs.orgnih.govnih.govnih.gov Numerous quinoline-based small molecules have been developed as potent and selective inhibitors of various protein kinases by competing with ATP for its binding site in the kinase domain. nih.gov

Derivatives of the structurally related 4,5-dihydro-1H- asianpubs.orgnih.govdithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors, showing significant activity against kinases such as JAK3 and NPM1-ALK. nih.gov This indicates that the quinoline-thione scaffold can be a viable template for kinase inhibitor design. The 3-ethyl and 2,8-dimethyl substitutions on the quinoline ring of the target compound would project into specific regions of the ATP-binding pocket, potentially forming favorable interactions and influencing the inhibitor's potency and selectivity profile. The design of such inhibitors often involves computational modeling to predict the binding mode and guide the synthetic efforts.

| Target Kinase Family | General Inhibition Mechanism | Potential Role of this compound |

| Tyrosine Kinases | ATP-competitive inhibition | The quinoline core acts as a scaffold, while the substituents can be tailored for specific kinase interactions. |

| Serine/Threonine Kinases | ATP-competitive inhibition | The thione group could potentially form specific hydrogen bonds or other interactions within the ATP binding site. |

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-ordered, larger structures is fundamental to the development of new materials with unique properties.

Quinoline derivatives have been shown to act as gelators, forming stable organogels through a self-assembly process. otavachemicals.com This self-assembly is driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar aromatic structure of the quinoline ring in this compound is conducive to π-π stacking interactions, while the thione group can participate in hydrogen bonding, either as an acceptor or, in its tautomeric thiol form, as a donor. The ethyl and dimethyl groups can influence the solubility and packing of the molecules, thereby affecting the morphology and properties of the resulting supramolecular assembly. The exploration of this compound in supramolecular chemistry could lead to the development of novel gels, liquid crystals, or other functional materials with applications in sensing, catalysis, or drug delivery.

| Supramolecular Structure | Driving Forces | Potential Application |

| Organogels | π-π stacking, hydrogen bonding, van der Waals forces | Smart materials, sensors, drug delivery matrices |

| Liquid Crystals | Anisotropic molecular shape, intermolecular interactions | Display technologies, optical sensors |

Future Directions and Emerging Research Avenues for 3 Ethyl 2,8 Dimethylquinoline 4 1h Thione

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of intense research, leading to the development of various classical and modern synthetic routes. researchgate.netmdpi.com For 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione, future research could focus on developing more efficient and sustainable synthetic methods beyond the traditional approaches.

One promising avenue is the refinement of one-pot synthesis techniques. A base-promoted synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and aroyl isothiocyanates has been reported, offering a high degree of atom economy. Adapting this method for the specific substitution pattern of this compound could provide a direct and efficient route to the target molecule and its derivatives.

Another innovative approach involves the treatment of 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols with a base and elemental sulfur. nih.gov This one-step conversion into quinoline-2(1H)-thiones could potentially be modified to yield the 4-thione isomer, providing a novel and rapid entry to this class of compounds. nih.gov

Furthermore, advancements in catalytic systems, such as the use of ionic liquids or metal catalysts in reactions like the Friedländer synthesis, could be explored to improve yields and reaction conditions for the synthesis of polysubstituted quinolines. researchgate.net A metal-free, Brønsted acid-promoted transformation has also been shown to be effective for the regioselective synthesis of trisubstituted quinolines, a strategy that could be highly valuable for accessing the target compound. acs.org

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Base-Promoted o-Alkynylaniline Cyclization | One-pot, atom-economical | Direct formation of the quinoline-4-thione core with desired substituents. |

| Propyn-3-ol and Sulfur Reaction | One-step conversion | Rapid and novel route to the quinoline thione scaffold. nih.gov |

| Catalytic Friedländer Reaction | Use of ionic liquids or metal catalysts | Improved yields and milder reaction conditions. researchgate.net |

| Brønsted Acid-Promoted Annulation | Metal-free, regioselective | Access to challenging trisubstituted patterns. acs.org |

Integration of High-Throughput Computational Screening for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of novel compounds, thereby guiding synthetic efforts and accelerating the discovery process. For this compound, high-throughput computational screening can be instrumental in establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.govnih.gov

By employing methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory, researchers can calculate various molecular descriptors for a library of virtual derivatives of this compound. nih.gov These descriptors, such as electronic properties, steric factors, and lipophilicity, can then be correlated with potential biological activities or material properties.

3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA), can be developed to create a three-dimensional map of the structural features that are crucial for a desired activity. nih.gov This information is invaluable for the rational design of new analogues with enhanced potency and selectivity. For instance, a QSAR study on quinolinone-based thiosemicarbazones successfully identified key molecular features for antituberculosis activity, a similar approach could be applied to the target compound. nih.gov

| Computational Method | Application | Expected Outcome for this compound |

| Density Functional Theory (DFT) | Calculation of molecular descriptors | Prediction of electronic properties, reactivity, and spectral data. nih.gov |

| 3D-QSAR/CoMFA | Structure-Activity Relationship studies | Identification of key structural features for targeted biological activity or material properties. nih.gov |

| Molecular Docking | Simulation of binding to biological targets | Prediction of potential protein targets and binding affinities. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions | Understanding the dynamic behavior of the molecule in different environments. nih.gov |

Exploration of New Chemical Reactivity Profiles and Catalytic Functions

The thione group in this compound is a versatile functional handle for a variety of chemical transformations. While the nucleophilic substitution of the corresponding 4-chloroquinoline (B167314) is a known route to the thione, the reactivity of the thione itself warrants further exploration. mdpi.com

Future research could investigate the diverse reactions of the thione moiety, such as S-alkylation, oxidation to the corresponding sulfoxide (B87167) or sulfone, and participation in cycloaddition reactions. These transformations would lead to a wide range of novel derivatives with potentially interesting properties.

Moreover, the quinoline-thione scaffold could be explored for its catalytic potential. Quinoline derivatives have been shown to act as catalysts in various organic transformations. rsc.org The presence of the sulfur atom and the nitrogen-containing heterocyclic ring in this compound could enable it to act as a ligand for metal catalysts or as an organocatalyst in its own right. For example, quinoline-derived complexes have demonstrated catalytic activity in the oxidation of catechol to o-quinone. rsc.org

Strategic Design for Advanced Chemical Applications Beyond Current Paradigms

The unique substitution pattern of this compound provides a platform for the strategic design of molecules with advanced applications. While quinolines are well-established in medicinal chemistry, future research could venture into less conventional areas. rsc.orgnih.gov

One exciting direction is the development of novel chemosensors. The quinoline ring system is known for its fluorescent properties, and the thione group can act as a binding site for specific analytes. By judiciously modifying the substituents, it may be possible to design sensors that exhibit a selective response, such as a change in fluorescence, upon binding to metal ions or other small molecules.

Another area of interest is the creation of molecular switches. The thione group can potentially undergo photoinduced or chemically induced tautomerization or other reversible transformations, leading to changes in the electronic and optical properties of the molecule. This could be harnessed for applications in molecular electronics and data storage.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The intersection of synthetic chemistry and materials science offers fertile ground for the development of novel functional materials based on the this compound scaffold. mdpi.com The aromatic and heterocyclic nature of the quinoline core suggests potential for applications in organic electronics.

Future research could focus on incorporating this molecule into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). nih.gov Theoretical studies have already shown that the interaction between quinoline additives and the iodine redox electrolyte is a crucial factor in the performance of DSSCs. nih.gov

Furthermore, the ability of the thione group to coordinate with metal ions could be exploited to create novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing. The interdisciplinary nature of this research, combining synthetic organic chemistry with materials characterization and device fabrication, will be key to unlocking the full potential of this compound in this domain. rsc.org

Q & A

Q. What are the established synthetic routes for 3-Ethyl-2,8-dimethylquinoline-4(1H)-thione, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted malonic acid derivatives with anilines or functionalized cyclohexanediones (e.g., dimedone) under reflux conditions. For example, analogous compounds like 3-cyano-5-oxo-tetrahydroquinoline-thiones are synthesized via thermal condensation . Optimization includes adjusting solvent polarity (xylene or toluene), reaction time (4–8 hours), and stoichiometric ratios of reagents (e.g., triphenylphosphoranylidene acetate). Yield improvements may involve post-reaction crystallization or vacuum concentration of mother liquors .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the molecular geometry and substituent arrangement (e.g., thione vs. thiol tautomers) .

- NMR spectroscopy (¹H, ¹³C) identifies substituent positions (e.g., ethyl vs. methyl groups) and electronic environments.

- Elemental analysis (C, H, N, S) confirms purity and stoichiometry using instruments like the EA 1108 Analyzer .

Q. What safety protocols are critical when handling intermediates like azides in its synthesis?

- Methodological Answer : Azide-containing intermediates require strict safety measures:

- Use small-scale reactions (<5 mmol) to minimize explosion risks.

- Conduct reactions in fume hoods with blast shields.

- Avoid mechanical shock, friction, or heat during isolation. Post-reaction azide quenching (e.g., with sodium nitrite) is recommended .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. These studies guide hypotheses about reactivity in substitution or coordination reactions. Quantum chemical software (Gaussian, ORCA) generates optimized geometries and vibrational spectra for comparison with experimental IR/Raman data .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Standardize assays : Use identical microbial strains (e.g., ATCC standards) and growth media.

- Dose-response curves : Compare IC₅₀ values across studies to account for concentration-dependent effects.

- Control for tautomerism : The thione-thiol equilibrium may alter bioactivity. Characterize the dominant form via pH-dependent NMR or computational modeling .

Q. What mechanistic insights explain substitution reactions at the C-4 position of the quinoline-thione scaffold?

- Methodological Answer : Investigate nucleophilic aromatic substitution (SNAr) using isotopic labeling (e.g., ³⁵S) or kinetic studies. For example, halogenation with sulfuryl chloride proceeds via a radical or polar mechanism, depending on solvent polarity. Trapping intermediates (e.g., with TEMPO) or monitoring by in-situ IR can clarify pathways .

Q. How can HPLC or crystallization protocols be optimized for purifying this compound?

- Methodological Answer :

- Crystallization : Screen solvents (ethanol/water, DCM/hexane) using gradient cooling (20°C → 4°C).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Adjust flow rate (1–2 mL/min) to resolve thione derivatives from byproducts .

Q. What role do substituents (e.g., ethyl vs. methyl groups) play in modulating the compound’s stability and reactivity?

- Methodological Answer :

- Steric effects : Larger substituents (e.g., ethyl) may hinder π-stacking in crystal lattices, reducing melting points.

- Electronic effects : Electron-donating groups (methyl) increase electron density at the thione sulfur, enhancing nucleophilicity. Compare Hammett σ values for substituents to predict reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.